molecular formula C16H17N3O3 B11947405 1-(2,4-Dimethylphenyl)-3-(4-methyl-3-nitrophenyl)urea CAS No. 76393-41-4

1-(2,4-Dimethylphenyl)-3-(4-methyl-3-nitrophenyl)urea

Cat. No.: B11947405
CAS No.: 76393-41-4
M. Wt: 299.32 g/mol
InChI Key: IGJUWNXGHSZYBI-UHFFFAOYSA-N
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Description

1-(2,4-Dimethylphenyl)-3-(4-methyl-3-nitrophenyl)urea is an organic compound that belongs to the class of ureas Ureas are characterized by the presence of a carbonyl group attached to two nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,4-Dimethylphenyl)-3-(4-methyl-3-nitrophenyl)urea typically involves the reaction of 2,4-dimethylaniline with 4-methyl-3-nitroaniline in the presence of a carbonylating agent such as phosgene or triphosgene. The reaction is usually carried out under controlled conditions to ensure the formation of the desired urea derivative.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity while minimizing waste and environmental impact.

Chemical Reactions Analysis

Types of Reactions

1-(2,4-Dimethylphenyl)-3-(4-methyl-3-nitrophenyl)urea can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: Aromatic substitution reactions can occur on the phenyl rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like halogens or sulfonyl chlorides.

Major Products Formed

    Oxidation: Formation of amino derivatives.

    Reduction: Formation of reduced urea derivatives.

    Substitution: Formation of substituted aromatic compounds.

Scientific Research Applications

    Chemistry: Used as an intermediate in organic synthesis.

    Biology: Potential use in studying enzyme interactions and protein binding.

    Medicine: Investigated for potential therapeutic properties.

    Industry: Used in the production of polymers, dyes, and other materials.

Mechanism of Action

The mechanism of action of 1-(2,4-Dimethylphenyl)-3-(4-methyl-3-nitrophenyl)urea would depend on its specific application. In biological systems, it may interact with specific enzymes or receptors, influencing biochemical pathways. The nitro and methyl groups could play a role in its binding affinity and activity.

Comparison with Similar Compounds

Similar Compounds

  • 1-(2,4-Dimethylphenyl)-3-phenylurea
  • 1-(4-Methylphenyl)-3-(4-methyl-3-nitrophenyl)urea
  • 1-(2,4-Dimethylphenyl)-3-(3-nitrophenyl)urea

Comparison

Compared to similar compounds, 1-(2,4-Dimethylphenyl)-3-(4-methyl-3-nitrophenyl)urea may exhibit unique properties due to the specific arrangement of substituents on the aromatic rings

Properties

CAS No.

76393-41-4

Molecular Formula

C16H17N3O3

Molecular Weight

299.32 g/mol

IUPAC Name

1-(2,4-dimethylphenyl)-3-(4-methyl-3-nitrophenyl)urea

InChI

InChI=1S/C16H17N3O3/c1-10-4-7-14(12(3)8-10)18-16(20)17-13-6-5-11(2)15(9-13)19(21)22/h4-9H,1-3H3,(H2,17,18,20)

InChI Key

IGJUWNXGHSZYBI-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)NC2=CC(=C(C=C2)C)[N+](=O)[O-])C

Origin of Product

United States

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